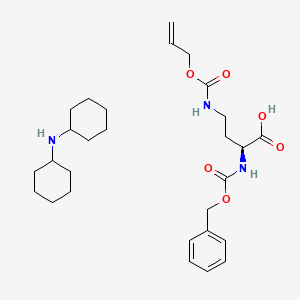

Z-L-Dab(aloc)-oh dcha

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBSZTLSVRWADJ-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Dab(aloc)-oh dcha typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. The benzyloxycarbonyl (Z) group is introduced to protect the alpha-amino group, while the allyloxycarbonyl (aloc) group is used to protect the side-chain amino group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using automated peptide synthesizers. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Z-L-Dab(Alloc)-OH·DCHA is synthesized via sequential protection of the α- and β-amino groups of L-2,3-diaminopropionic acid (Dap):

-

Protection of β-amino group : The β-amine is protected with an allyloxycarbonyl (Alloc) group via reaction with allyl chloroformate in the presence of a base (e.g., NaHCO₃) .

-

Protection of α-amino group : The α-amine is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate under similar conditions .

-

Salt formation : The free carboxylic acid is converted to the dicyclohexylammonium (DCHA) salt for improved solubility in organic solvents .

Key Reaction Conditions:

| Step | Reagents/Conditions | Function |

|---|---|---|

| 1 | Allyl chloroformate, NaHCO₃, THF/H₂O | β-Amine Alloc protection |

| 2 | Benzyl chloroformate, NaOH, dioxane | α-Amine Z protection |

| 3 | Dicyclohexylamine, EtOAc | DCHA salt formation |

Deprotection Chemistry

The orthogonal protecting groups (Z and Alloc) enable selective deprotection:

-

Alloc removal : Catalyzed by Pd(PPh₃)₄ in the presence of a scavenger (e.g., morpholine or tributyltin hydride) under inert atmosphere . This leaves the Z group intact.

-

Z group removal : Achieved via hydrogenolysis (H₂/Pd-C) or TFA-mediated cleavage, depending on the synthetic strategy .

Comparative Deprotection Efficiency:

| Protecting Group | Reagent | Conditions | Compatibility |

|---|---|---|---|

| Alloc | Pd(0), morpholine | CH₂Cl₂, RT | Orthogonal to Z, Fmoc |

| Z (Cbz) | H₂/Pd-C | MeOH, 1 atm | Compatible with Alloc if Pd is absent |

Stability and Reactivity

-

Thermal stability : Stable below 100°C; degradation observed under prolonged heating in polar aprotic solvents (DMF, DMSO) .

-

pH sensitivity : The DCHA salt dissociates in acidic aqueous conditions (pH < 3), releasing the free carboxylic acid .

-

Nucleophilic reactivity : The unprotected carboxylic acid participates in peptide coupling reactions (e.g., EDC/HOBt activation) .

Spectroscopic Characterization

Scientific Research Applications

Z-L-Dab(aloc)-oh dcha has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-L-Dab(aloc)-oh dcha involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl (Z) group and allyloxycarbonyl (aloc) group protect the amino groups during peptide synthesis, preventing unwanted side reactions. The selective removal of these protecting groups allows for the controlled functionalization of the molecule, enabling the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between Z-L-Dab(Aloc)-OH DCHA and analogous compounds:

Key Differences and Analysis:

Protective Groups :

- Z vs. Fmoc/Boc : The Z group (benzyloxycarbonyl) is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-labile, and Boc (tert-butyloxycarbonyl) is acid-sensitive. This dictates orthogonal deprotection strategies in SPPS .

- Aloc Group : Common in all compounds for side-chain protection, removable via palladium-catalyzed deprotection .

Amino Acid Backbone: Dab vs. Dap: Dab (2,4-diaminobutyric acid) has a four-carbon backbone, while Dap (2,3-diaminopropionic acid) has three carbons. This affects peptide conformation and steric interactions .

Stereochemistry: L-configuration is standard in natural amino acids, while D-Dap (in Boc-D-Dap(Aloc)-OH DCHA) is used for unnatural peptide design .

Counterion and Solubility :

- DCHA salts (e.g., this compound, Boc-D-Dap(Aloc)-OH DCHA) improve solubility in organic solvents compared to free acids .

Safety and Storage: DCHA-containing compounds (e.g., this compound) are classified as harmful (Xn), whereas free acids (Fmoc-L-Dab/Dap(Aloc)-OH) are non-hazardous . Storage at 0°C is critical for DCHA salts to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.